molecular formula C11H11BrO4 B3178776 Dimethyl 2-(3-bromophenyl)malonate CAS No. 773134-24-0

Dimethyl 2-(3-bromophenyl)malonate

Cat. No.: B3178776
CAS No.: 773134-24-0
M. Wt: 287.11
InChI Key: JXNAZEYUONMIGH-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-bromophenyl)malonate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of malonic acid, where two ester groups are attached to the central carbon atom, and a bromophenyl group is attached to one of the ester groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(3-bromophenyl)malonate can be synthesized through the malonic ester synthesis. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale malonic ester synthesis with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-bromophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Dimethyl 2-(3-bromophenyl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(3-bromophenyl)malonate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The ester groups also allow for further functionalization through hydrolysis and decarboxylation .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-bromomalonate: Similar structure but lacks the phenyl group.

    Diethyl 2-(3-bromophenyl)malonate: Similar structure but with ethyl ester groups instead of methyl.

    Dimethyl 2-(4-bromophenyl)malonate: Similar structure but with the bromine atom at the para position.

Uniqueness

Dimethyl 2-(3-bromophenyl)malonate is unique due to the presence of the bromophenyl group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical properties and applications compared to its para-substituted counterpart .

Properties

IUPAC Name

dimethyl 2-(3-bromophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNAZEYUONMIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198864
Record name Propanedioic acid, 2-(3-bromophenyl)-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-24-0
Record name Propanedioic acid, 2-(3-bromophenyl)-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-(3-bromophenyl)-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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